molecular formula C7H8N2O4 B15210681 Acetohydroxamic acid, 2-(2-furamido)- CAS No. 65654-12-8

Acetohydroxamic acid, 2-(2-furamido)-

Cat. No.: B15210681
CAS No.: 65654-12-8
M. Wt: 184.15 g/mol
InChI Key: AEKSBHIPRIXNQK-UHFFFAOYSA-N
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Description

Acetohydroxamic acid, 2-(2-furamido)-: is a derivative of acetohydroxamic acid, characterized by the presence of a furamido group. This compound is known for its potent enzyme inhibition properties, particularly against urease, making it valuable in various medical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetohydroxamic acid, 2-(2-furamido)- typically involves the reaction of hydroxylamine hydrochloride with methyl acetate in the presence of a solid alkali catalyst. The reaction is carried out in an alcohol solvent, resulting in the formation of acetohydroxamic acid . The furamido group is introduced through subsequent reactions involving furfural derivatives.

Industrial Production Methods: Industrial production of acetohydroxamic acid, 2-(2-furamido)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high purity and yield. Immobilized cells of Rhodococcus pyridinivorans have been used to enhance the production efficiency, achieving high molar conversion rates and thermal stability .

Chemical Reactions Analysis

Types of Reactions: Acetohydroxamic acid, 2-(2-furamido)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action of acetohydroxamic acid, 2-(2-furamido)- involves the inhibition of the urease enzyme. This compound acts as a competitive inhibitor, binding to the active site of urease and preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition disrupts the metabolic processes of urease-producing bacteria, reducing the formation of ammonia and subsequently lowering the pH of the environment .

Comparison with Similar Compounds

    Salicylhydroxamic acid: Another hydroxamic acid derivative with similar enzyme inhibition properties.

    N-Hydroxyacetamide: Shares structural similarities and enzyme inhibition capabilities.

    Acetohydroximic acid: Known for its metal chelation properties.

Uniqueness: Acetohydroxamic acid, 2-(2-furamido)- is unique due to the presence of the furamido group, which enhances its binding affinity and specificity towards urease. This structural modification provides improved stability and efficacy compared to other hydroxamic acid derivatives .

Properties

CAS No.

65654-12-8

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

N-[2-(hydroxyamino)-2-oxoethyl]furan-2-carboxamide

InChI

InChI=1S/C7H8N2O4/c10-6(9-12)4-8-7(11)5-2-1-3-13-5/h1-3,12H,4H2,(H,8,11)(H,9,10)

InChI Key

AEKSBHIPRIXNQK-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NCC(=O)NO

Origin of Product

United States

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